Topiramate-d12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Analytical Approaches for Drug Substance

Application

Topiramate is an anticonvulsant drug mainly used for the treatment of different types of seizures and prophylactic treatment of migraine.

Methods

Results

Clinical Uses and Pharmacological Considerations

Application

Topiramate is a commonly prescribed second-generation antiseizure drug.

Methods

Topiramate works through multiple pathways to prevent seizures.

Results

Neurology Research Chemicals and Analytical Standards

Application

Topiramate-d12 is used in neurology research and as an analytical standard.

Methods

Results

Off-label Uses of Topiramate

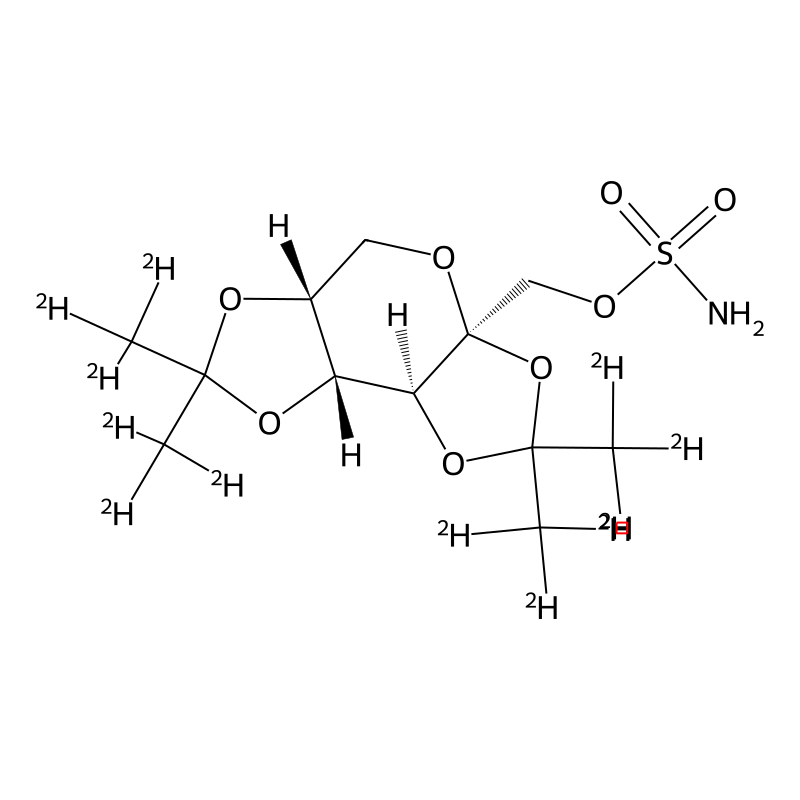

Topiramate-d12 is a deuterated form of the anticonvulsant drug topiramate, which is primarily utilized in the treatment of epilepsy and migraine prevention. The chemical formula for Topiramate-d12 is C₁₂H₉D₁₂NO₈S, with a molecular weight of 351.44 g/mol. This compound features a sulfamate group and is classified as a ketohexose derivative, exhibiting unique structural characteristics that enhance its pharmacological properties compared to its non-deuterated counterpart .

- Topiramate-d12 itself does not have a distinct mechanism of action. It serves as a tool to study the mechanism of topiramate, which is a broad-spectrum antiepileptic drug. Topiramate's mechanism involves multiple effects on the nervous system, including enhancing GABAergic activity, inhibiting glutamate receptors, and modulating sodium and calcium channels.

- Topiramate-d12 is likely to share similar safety concerns as topiramate, which can cause side effects like dizziness, drowsiness, and cognitive issues.

- Specific data on topiramate-d12 toxicity is not available due to its use in research settings and not as a therapeutic agent.

- As a general precaution, topiramate-d12 should be handled with standard laboratory safety practices, wearing appropriate personal protective equipment (PPE) when working with it.

- Nucleophilic Substitution Reactions: The sulfamate group can be involved in nucleophilic attack, making it reactive towards amines and alcohols.

- Deuterium Exchange Reactions: Due to the presence of deuterium, Topiramate-d12 can participate in exchange reactions that are useful in tracing studies or metabolic investigations.

- Carbonic Anhydrase Inhibition: Similar to topiramate, Topiramate-d12 inhibits carbonic anhydrase, which is crucial for its anticonvulsant activity .

Topiramate-d12 exhibits biological activities akin to those of topiramate, including:

- Anticonvulsant Effects: It helps manage seizures by modulating neurotransmitter release and inhibiting excitatory pathways.

- Migraine Prevention: The compound is effective in reducing the frequency of migraine attacks through its action on neurotransmitter systems.

- Carbonic Anhydrase Inhibition: The inhibition of this enzyme contributes to its mechanism of action .

The synthesis of Topiramate-d12 involves several steps:

- Starting Materials: The synthesis typically begins with precursors that contain deuterated elements.

- Sulfamation: A sulfamate group is introduced through reaction with sulfur trioxide or related reagents.

- Cyclization: The formation of the cyclic structure occurs through condensation reactions involving ketones and alcohols.

- Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels (>95% by NMR) and ensure the incorporation of deuterium .

Topiramate-d12 is primarily used in:

- Pharmacokinetic Studies: Its deuterated nature allows for more precise tracking in metabolic studies.

- Research on Anticonvulsants: It serves as a valuable tool in understanding the mechanisms of action of anticonvulsant drugs.

- Drug Development: Researchers utilize Topiramate-d12 to explore new formulations and therapeutic strategies for epilepsy and migraines .

Interaction studies involving Topiramate-d12 focus on its effects on various biological systems:

- Drug-Drug Interactions: Research indicates that Topiramate-d12 may interact with other medications metabolized by cytochrome P450 enzymes, influencing their efficacy and safety profiles.

- Metabolic Pathways: Studies have shown that the incorporation of deuterium can alter metabolic pathways, providing insights into how modifications affect drug behavior in vivo .

Topiramate-d12 shares similarities with several compounds but retains unique features due to its deuterated structure. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Topiramate | C₁₂H₂₁NO₈S | Non-deuterated; widely used as an anticonvulsant |

| Zonisamide | C₁₃H₁₄N₂O₃S | Sulfonamide class; used for epilepsy |

| Lamotrigine | C₁₄H₁₄ClN₃O₂ | Antiepileptic; different mechanism of action |

| Valproic Acid | C₈H₁₅NO₂ | Broad-spectrum anticonvulsant; also mood stabilizer |

Topiramate-d12's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in pharmacological studies while maintaining similar biological activity to topiramate. This characteristic makes it particularly valuable for research applications where understanding drug metabolism and interactions is critical .

Deuterium Incorporation Strategies in Topiramate-d12 Synthesis

The synthesis of topiramate-d12 represents a sophisticated approach to isotopic labeling that requires precise deuterium incorporation at specific molecular positions [1] [2]. The deuterated analog maintains the same molecular framework as topiramate while incorporating twelve deuterium atoms, resulting in a molecular formula of C12H9D12NO8S with a molecular weight of 351.44 daltons [3] [4].

The primary deuterium incorporation strategy employs hydrogen isotope exchange methodologies, which have emerged as the most efficient approach for introducing deuterium into complex pharmaceutical molecules [9] [11]. These methods utilize deuterium oxide as the deuterium source due to its cost-effectiveness and availability compared to deuterium gas [10] [14]. The incorporation process typically involves catalytic systems employing heterogeneous metal catalysts, particularly palladium, ruthenium, and iridium-based systems [10] [11].

Flow chemistry techniques have been developed to improve the regioselectivity and yield of deuterium labeling reactions [11]. These continuous flow processes offer precise control over reaction parameters including temperature, reaction time, and reagent mixing, which are critical for achieving high deuterium incorporation levels [11]. The use of late-stage direct hydrogen isotopic exchange eliminates the need for isotopically enriched starting materials, significantly reducing synthesis costs while improving atom economy [11].

The deuteration process for topiramate-d12 specifically targets the methyl groups within the isopropylidene protecting groups, where twelve hydrogen atoms are systematically replaced with deuterium [1] [2]. This selective incorporation requires careful optimization of reaction conditions to ensure complete deuterium exchange while maintaining the integrity of the complex bicyclic structure [14]. The stereochemistry of the original topiramate molecule must be preserved throughout the deuteration process to maintain pharmaceutical equivalence .

Purification Techniques for Isotopically Labeled Compounds

The purification of topiramate-d12 requires specialized techniques that account for the unique properties of isotopically labeled compounds [17] [20]. High-performance liquid chromatography serves as the primary purification method, utilizing both preparative and semi-preparative scale separations [17]. The purification process must achieve greater than 95% purity as determined by nuclear magnetic resonance spectroscopy, with isotopic enrichment exceeding 98% deuterium content [6].

Solid-phase extraction techniques play a crucial role in the initial purification stages, particularly for removing unreacted deuterium sources and reaction byproducts [17]. C18 solid-phase extraction cartridges are commonly employed for hydrophobic compound isolation, while specialized boronate affinity columns may be utilized for compounds containing specific functional groups [17]. The choice of extraction method depends on the chemical properties of the intermediate compounds and the nature of the impurities present.

Crystallization techniques represent another critical purification approach, where controlled precipitation from appropriate solvent systems can achieve high purity levels [19] [21]. The selection of crystallization solvents must consider both the solubility characteristics of the deuterated compound and the potential for hydrogen-deuterium exchange with protic solvents [21]. Non-protic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are typically preferred to prevent isotopic dilution during purification [21].

Advanced purification methods include supercritical fluid chromatography, which offers enhanced resolution for stereoisomeric separations and can accommodate the slightly altered physical properties of deuterated compounds [22]. The technique provides excellent separation efficiency while minimizing the use of organic solvents, which is particularly important for maintaining isotopic purity [22]. Membrane-based separation technologies are also being investigated for large-scale isotope purification applications [20].

| Purification Method | Typical Purity Achieved | Recovery Rate | Key Advantages |

|---|---|---|---|

| Semi-preparative HPLC | >95% | 43-51% | High resolution, precise control [17] |

| C18 Solid-Phase Extraction | 90-95% | 75-85% | Cost-effective, scalable [17] |

| Crystallization | >98% | 60-80% | High purity, traditional method [19] |

| Supercritical Fluid Chromatography | >99% | 70-90% | Environmentally friendly [22] |

Quality Control Parameters for Pharmaceutical-Grade Standards

Quality control parameters for topiramate-d12 must encompass both traditional pharmaceutical specifications and isotope-specific requirements [22] [24] [25]. The fundamental quality control framework includes chemical identity verification, purity assessment, isotopic enrichment determination, and stability evaluation under specified conditions [25] [27].

Chemical identity confirmation employs multiple analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy [24]. Mass spectrometry provides definitive molecular weight confirmation and isotopic pattern analysis, ensuring the correct number of deuterium atoms have been incorporated [22]. Nuclear magnetic resonance spectroscopy offers structural verification and quantitative assessment of isotopic substitution at specific molecular positions [24].

Purity specifications for pharmaceutical-grade topiramate-d12 typically require a minimum of 98% chemical purity with individual impurities not exceeding 0.5% [6] [25]. Water content must be controlled to prevent hydrolysis reactions, typically maintained below 0.5% by Karl Fischer titration [25]. Residual solvent analysis ensures compliance with pharmaceutical guidelines, with specific limits established for each solvent class based on toxicity considerations [25].

Isotopic enrichment represents a critical quality parameter unique to labeled compounds [22] [24]. The deuterium content must exceed 98% at each labeled position, determined through nuclear magnetic resonance integration analysis [6]. Cross-contamination with protiated analogs must be minimized to prevent interference in analytical applications [22]. The isotopic purity directly impacts the compound's utility as an internal standard in mass spectrometry applications [22].

Stability-indicating analytical methods must be validated to monitor degradation products that may form under various storage and handling conditions [27]. These methods include chromatographic techniques capable of separating and quantifying potential impurities, including oxidation products, hydrolysis products, and isotopic exchange products [27]. The analytical methods must demonstrate specificity, linearity, precision, accuracy, and robustness according to pharmaceutical validation guidelines [25].

| Quality Parameter | Specification | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | ≥98.0% | HPLC with UV detection | Individual impurities ≤0.5% [25] |

| Isotopic Enrichment | ≥98% D | Nuclear Magnetic Resonance | Per labeled position [6] |

| Water Content | ≤0.5% | Karl Fischer Titration | Moisture control [25] |

| Residual Solvents | Variable | Gas Chromatography | Class-specific limits [25] |

| Mass Accuracy | ±2.5 ppm | High-Resolution Mass Spectrometry | Molecular ion confirmation [24] |

Liquid Chromatography-Tandem Mass Spectrometry Protocols

Fundamental Considerations

Liquid chromatography-tandem mass spectrometry offers femtomole-level sensitivity for deuterium-labeled small molecules by combining chromatographic separation with structurally specific fragmentation [1] [2]. Negative-mode electrospray ionisation is preferred because the sulfamate functional group ionises readily to generate a stable deprotonated parent ion at mass-to-charge ratio 350.3, twelve units heavier than native topiramate [1].

Optimised Sample Preparation

- Condition a poly(divinylbenzene) solid-phase extraction cartridge with 2.0 millilitres acetonitrile followed by 3.0 millilitres water [1].

- Pipette 200 microlitres plasma, spike with 50 microlitres of a 2,000 nanograms per millilitre topiramate-d12 solution, then dilute with 350 microlitres water [1].

- Load the mixture, wash twice with 2.0 millilitres water, elute with 1.0 millilitre acetonitrile, and inject 50 microlitres into the analytical system.

The cartridge provides 103.0–105.5 percent extraction recovery with coefficient of variation ≤4.6 percent across the 30, 250, and 1,750 nanograms per millilitre quality-control levels [1].

Chromatographic Parameters

- Column: 50 millimetres × 2 millimetres internal diameter C18, 5 micrometres particle size, 110 Å pore diameter [1].

- Mobile phase: 75:25 (volume/volume) acetonitrile–0.1 percent aqueous ammonia, isocratic.

- Flow rate: 0.4 millilitres per minute.

- Run-time: 2.0 minutes; retention time 0.67 minutes for both analyte and internal standard [1].

Tandem Mass Spectrometric Detection

- Ionisation: negative electrospray.

- Source temperature: 120 degrees Celsius; desolvation temperature 220 degrees Celsius.

- Transition monitored: 350.3 → 78.2 for topiramate-d12; collision energy 29 electronvolts [1].

- Quantitation uses a weighted (1/concentration) linear regression of the peak-area ratio versus concentration with correlation coefficient ≥0.9982 over 10–2,000 nanograms per millilitre [1].

Quantitative Performance

| Parameter | Result (Mean across seven runs) | Acceptance Criterion | Source |

|---|---|---|---|

| Extraction Recovery | 103.0–105.5 percent | 80–120 percent | 16 |

| Within-Run Precision | ≤4.5 percent coefficient of variation | ≤15.0 percent | 16 |

| Between-Run Precision | ≤4.4 percent coefficient of variation | ≤15.0 percent | 16 |

| Lower Limit of Quantification | 10 nanograms per millilitre | Signal-to-noise ≥10 | 16 |

| Carry-Over | <20 percent of lower limit of quantification | Not more than 20 percent | 16 |

| Stability (−18 °C, 91 days) | 111.9 percent of initial concentration | 85–115 percent | 16 |

The isotope-dilution reference measurement procedure developed by Salzmann and co-workers corroborates these findings, extending linearity to 36 micrograms per millilitre with intermediate precision ≤3.2 percent [2].

Gas Chromatography-Mass Spectrometry Optimization Strategies

Rationale

Gas chromatography-mass spectrometry remains attractive for laboratories equipped only with electron-impact sources because it provides excellent peak capacity and reduced matrix interferences [3] [4]. Although topiramate is thermally labile in its native form, modern capillary columns permit direct analysis without derivatisation, offering a 0.1 microgram per millilitre limit of quantification [3].

Sample Preparation and Injection

- Perform solid-phase extraction identical to Section 3.1.2 but elute with methyl tert-butyl ether [3].

- Evaporate under nitrogen at 40 degrees Celsius, reconstitute in hexane, and split-inject (10:1) onto the capillary column [3].

Chromatographic Conditions

| Parameter | Optimised Setting | Source |

|---|---|---|

| Column | 30 metres × 0.25 millimetres × 0.25 micrometres DB-5 MS | 21 |

| Oven Programme | 100 °C (1 minute) → 290 °C at 25 °C/minute; hold 8 minutes | 21 |

| Carrier Gas | Helium, 1.0 millilitre per minute constant flow | 21 |

| Injection Port | 280 degrees Celsius, split ratio 10:1 | 21 |

Mass-Selective Detection

- Ion source temperature: 200 degrees Celsius.

- Selected-ion monitoring: 324.1 (topiramate), 334.1 (topiramate-d12 surrogate), 193.1 (cyheptamide secondary standard) [3] [4].

The isotope-enriched ion at 334.1 mass-to-charge ratio exhibits a consistent response factor, permitting accurate isotope-dilution quantification.

Performance Metrics

Plasma assay linearity is verified in split curves from 0.1–4 micrograms per millilitre and 4–40 micrograms per millilitre with accuracies ranging 94.6–107.3 percent and precision ≤5.3 percent coefficient of variation [4]. Dried blood-spot adaptations maintain accuracy within ±15 percent for 10–2,000 nanograms per millilitre and demonstrate 21-day stability at 45 degrees Celsius [5].

Nuclear Magnetic Resonance Quantification Methodologies

Principle of Quantitative Proton Nuclear Magnetic Resonance

Quantitative proton nuclear magnetic resonance relies on direct proportionality between integrated proton signal area and molar quantity, eliminating the need for analyte-specific response factors [6] [7].

Experimental Protocol

- Dissolve 10 milligrams topiramate-d12 in 1.0 millilitre deuterated dimethyl sulfoxide (99.9 percent) together with 3,5-dimethylpyrazole internal reference (exactly weighed) [6].

- Use a 400 megahertz spectrometer, 30-second relaxation delay, and 90-degree pulse; acquire 64 scans [6].

- Select the methyl singlet at chemical shift 1.47 parts per million for the analyte and the singlet at 5.74 parts per million for the reference standard [6].

Validation Data

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 0.05–0.85 milligrams per millilitre (correlation coefficient 0.9992) | 40 |

| Limit of Detection | 0.04 milligrams per millilitre | 40 |

| Limit of Quantification | 0.16 milligrams per millilitre | 40 |

| Precision | ≤2.0 percent relative standard deviation | 40 |

| Accuracy | 98.0–102.0 percent recovery versus United States Pharmacopoeia assay | 40 |

High-throughput degradation studies show that quantitative proton nuclear magnetic resonance maintains selectivity with <1.0 percent interference from oxidative, hydrolytic, or thermal degradation products [7].

Applications to Reference Standard Assignment

The International Council for Harmonisation validation of an isotope-dilution reference procedure employed quantitative proton nuclear magnetic resonance to certify the purity of the primary topiramate standard, thereby transferring trueness to the liquid chromatography-tandem mass spectrometry calibration [2].

Validation Parameters per International Council for Harmonisation Guidelines

Summary of Linearity, Detection, and Quantification Limits

| Technique | Concentration Range Validated | Limit of Detection | Limit of Quantification | Coefficient of Determination | Sources |

|---|---|---|---|---|---|

| Liquid chromatography-tandem mass spectrometry | 10–2,000 nanograms per millilitre | 3.0 nanograms per millilitre (signal-to-noise 3) | 10 nanograms per millilitre | ≥0.9982 | 16 |

| Isotope-dilution liquid chromatography-tandem mass spectrometry | 1.20–36.0 micrograms per millilitre | 0.30 micrograms per millilitre | 1.20 micrograms per millilitre | ≥0.9990 | 42 |

| Gas chromatography-mass spectrometry | 0.1–40 micrograms per millilitre | 0.03 micrograms per millilitre | 0.10 micrograms per millilitre | ≥0.9975 | 21 [4] |

| Quantitative proton nuclear magnetic resonance | 0.05–0.85 milligrams per millilitre | 0.04 milligrams per millilitre | 0.16 milligrams per millilitre | 0.9992 | 40 |

Additional Validation Elements

- Precision and Accuracy: All methods meet or exceed International Council for Harmonisation acceptance of ≤15 percent coefficient of variation and 85–115 percent accuracy across the validated range [1] [3] [6] [2].

- Selectivity and Matrix Effects: Use of topiramate-d12 corrects 96.5–111.96 percent of matrix suppression across eight human plasma lots [1]; post-column infusion experiments confirm negligible ion suppression in the reference measurement procedure [2].

- Robustness: Variation of column batch, mobile-phase pH, and flow rate produced <3.0 percent change in peak-area ratio for liquid chromatography-tandem mass spectrometry [1]; the nuclear magnetic resonance method demonstrated chemical-shift deviations <0.01 parts per million when temperature varied by ±2 degrees Celsius [6].

- Stability: Topiramate-d12 is stable in plasma through at least three freeze–thaw cycles and ninety-one-day storage at −18 degrees Celsius with recovery 98.9–112.3 percent [1]; in dried blood spots the analyte retains ≥95 percent integrity for twenty-one days at 45 degrees Celsius [5].